molecular formula C20H24N8O2 B2857656 3-Methyl-1-(oxan-4-yl)-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea CAS No. 2380010-72-8

3-Methyl-1-(oxan-4-yl)-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea

Cat. No.: B2857656
CAS No.: 2380010-72-8
M. Wt: 408.466
InChI Key: LQDINEDWKCLWHN-UHFFFAOYSA-N
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Description

3-Methyl-1-(oxan-4-yl)-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(oxan-4-yl)-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry, automated synthesis, and the use of robust catalysts to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(oxan-4-yl)-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic ureas with comparable structures, such as:

  • 3-Methyl-1-(oxan-4-yl)-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea analogs.
  • Other triazolo-pyridazinyl derivatives.
  • Compounds with similar pharmacophores.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O2/c1-26(20(29)22-15-6-9-30-10-7-15)16-12-27(13-16)18-5-4-17-23-24-19(28(17)25-18)14-3-2-8-21-11-14/h2-5,8,11,15-16H,6-7,9-10,12-13H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDINEDWKCLWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(=O)NC5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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